4-[(4-butoxyphenyl)carbonyl]-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one
Description
4-(4-BUTOXYBENZOYL)-3-HYDROXY-1-[3-(MORPHOLIN-4-YL)PROPYL]-5-(PYRIDIN-4-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a butoxybenzoyl group, a hydroxy group, a morpholinylpropyl group, and a pyridinyl group, all attached to a dihydropyrrolone core.
Properties
Molecular Formula |
C27H33N3O5 |
|---|---|
Molecular Weight |
479.6 g/mol |
IUPAC Name |
(4Z)-4-[(4-butoxyphenyl)-hydroxymethylidene]-1-(3-morpholin-4-ylpropyl)-5-pyridin-4-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H33N3O5/c1-2-3-17-35-22-7-5-21(6-8-22)25(31)23-24(20-9-11-28-12-10-20)30(27(33)26(23)32)14-4-13-29-15-18-34-19-16-29/h5-12,24,31H,2-4,13-19H2,1H3/b25-23- |
InChI Key |
ZSUXDWAZGNCJKB-BZZOAKBMSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=NC=C4)/O |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=NC=C4)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-BUTOXYBENZOYL)-3-HYDROXY-1-[3-(MORPHOLIN-4-YL)PROPYL]-5-(PYRIDIN-4-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves multiple steps, starting with the preparation of the core dihydropyrrolone structure. This can be achieved through a series of condensation reactions, followed by the introduction of the butoxybenzoyl, hydroxy, morpholinylpropyl, and pyridinyl groups under specific reaction conditions. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This typically includes the use of large-scale reactors, continuous flow systems, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-BUTOXYBENZOYL)-3-HYDROXY-1-[3-(MORPHOLIN-4-YL)PROPYL]-5-(PYRIDIN-4-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific transformation desired.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
4-(4-BUTOXYBENZOYL)-3-HYDROXY-1-[3-(MORPHOLIN-4-YL)PROPYL]-5-(PYRIDIN-4-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-BUTOXYBENZOYL)-3-HYDROXY-1-[3-(MORPHOLIN-4-YL)PROPYL]-5-(PYRIDIN-4-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other dihydropyrrolone derivatives with different substituents on the core structure. Examples include:
- 4-(4-Methoxybenzoyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one
- 4-(4-Chlorobenzoyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one
Uniqueness
The uniqueness of 4-(4-BUTOXYBENZOYL)-3-HYDROXY-1-[3-(MORPHOLIN-4-YL)PROPYL]-5-(PYRIDIN-4-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
